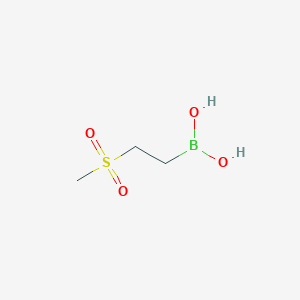

(2-Methanesulfonylethyl)boronic acid

Description

Properties

Molecular Formula |

C3H9BO4S |

|---|---|

Molecular Weight |

151.98 g/mol |

IUPAC Name |

2-methylsulfonylethylboronic acid |

InChI |

InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3 |

InChI Key |

ONTICYYZLXUHEG-UHFFFAOYSA-N |

Canonical SMILES |

B(CCS(=O)(=O)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (2-Methanesulfonylethyl)boronic Acid

The following technical guide details the chemical properties, synthesis, and application of (2-Methanesulfonylethyl)boronic acid , a specialized organoboron reagent used in medicinal chemistry for introducing the polar, metabolically stable methylsulfonylethyl motif.

Executive Summary & Chemical Identity

(2-Methanesulfonylethyl)boronic acid is a functionalized alkyl boronic acid primarily utilized as a nucleophilic building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). It serves as a strategic reagent for introducing the 2-(methylsulfonyl)ethyl group—a moiety valued in drug discovery for enhancing aqueous solubility and metabolic stability compared to lipophilic alkyl chains.

Due to the inherent instability of free alkyl boronic acids possessing beta-electron-withdrawing groups (which are prone to

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | (2-Methanesulfonylethyl)boronic acid | |

| Chemical Structure | ||

| Molecular Formula | Free acid form | |

| Molecular Weight | 151.98 g/mol | |

| Physical State | White to off-white solid | Typically hygroscopic |

| Solubility | DMSO, Methanol, Water (moderate) | Limited stability in aqueous base |

| pKa | ~8.5–9.5 (Boronic acid ionization) | Est.[1][2] based on alkyl boronates |

| Stability | Low (Free acid) | Prone to protodeboronation and |

Synthesis & Manufacturing Methodologies

The synthesis of (2-methanesulfonylethyl)boronic acid typically avoids the isolation of the free acid due to stability concerns. The preferred route involves the catalytic hydroboration of methyl vinyl sulfone .

Primary Route: Rhodium-Catalyzed Hydroboration

This method ensures high regioselectivity (anti-Markovnikov) and suppresses the formation of the

-

Precursors: Methyl vinyl sulfone (

) and Pinacolborane ( -

Catalyst:

(Wilkinson's catalyst) or -

Conditions: THF, 25°C to 50°C, inert atmosphere (

). -

Mechanism:

-

Oxidative addition of H-B bond to the metal center.

-

Coordination of vinyl sulfone.

-

Migratory insertion (hydride transfer to the

-carbon, boron to the -

Reductive elimination yields the boronate ester.

-

Alternative Route: Nucleophilic Substitution

Alkylation of diboron species using 2-bromoethyl methyl sulfone is less common due to the competing elimination of HBr from the starting material under the basic conditions required for borylation.

Reactivity & Mechanistic Insights

The utility of (2-methanesulfonylethyl)boronic acid is defined by its behavior in Suzuki-Miyaura coupling. However, its structure presents a specific challenge:

The Stability Paradox

Alkyl boronic acids with electron-withdrawing groups (EWG) at the

-

Decomposition Pathway: Under the basic conditions of Suzuki coupling (e.g.,

), the boronate "ate" complex can undergo a Grob-type fragmentation or -

Solution: Use of Potassium Organotrifluoroborates (

) .[3][4] The trifluoroborate salt releases the active boronic acid slowly (hydrolysis reservoir), maintaining a low concentration of the free species and minimizing decomposition side reactions.

Visualization: Competitive Pathways in Suzuki Coupling

The following diagram illustrates the desired cross-coupling pathway versus the competing decomposition pathways.

[5]

Applications in Drug Discovery

The (2-methanesulfonylethyl) moiety is a high-value "polar tail" in medicinal chemistry.

-

Solubility Enhancement: The sulfone group (

) is a strong hydrogen bond acceptor, significantly lowering -

Metabolic Stability: Unlike ethers or amines, the sulfone is already highly oxidized, making it resistant to Phase I metabolic oxidation (e.g., P450-mediated hydroxylation).

-

Bioisosterism: It acts as a non-basic polar replacement for morpholine or piperazine rings, reducing hERG channel inhibition risks often associated with basic amines.

Experimental Protocol: Suzuki Coupling with Trifluoroborate Salt

Because the free acid is unstable, the following protocol uses the potassium trifluoroborate derivative, which is the industry standard for this specific alkyl transfer.

Objective: Coupling of Potassium (2-methanesulfonylethyl)trifluoroborate with an Aryl Bromide.

Reagents

-

Aryl Bromide (Ar-Br): 1.0 equiv

-

Potassium (2-methanesulfonylethyl)trifluoroborate: 1.2–1.5 equiv

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (3:1 ratio) or CPME/Water.

Step-by-Step Methodology

-

Setup: Charge a reaction vial with the Aryl Bromide, Trifluoroborate salt,

, and Pd catalyst. -

Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring for 12–18 hours.

-

Note: Vigorous stirring is critical for the biphasic system.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract the aqueous layer with Ethyl Acetate (2x).

-

Purification: Dry combined organics over

, concentrate, and purify via flash chromatography (typically requiring polar eluents due to the sulfone).

Handling & Safety

-

Storage: Store the pinacol ester or trifluoroborate salt at 2–8°C under an inert atmosphere. The free acid is not recommended for long-term storage.

-

Hazards:

-

Sulfone Precursors: Methyl vinyl sulfone is a Michael acceptor and a potential skin sensitizer/irritant. Handle in a fume hood.

-

Boronic Acid: Generally low toxicity, but avoid inhalation of dust.

-

-

Disposal: Treat organic waste as halogenated solvents if coupled with halides; aqueous waste may contain boron and heavy metals (Pd), requiring segregation.

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Fernandes, R. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Link

-

PubChem Compound Summary. (2024). Boronic Acid Derivatives and Physicochemical Data. National Library of Medicine. Link

Sources

- 1. US20220008386A1 - Tosylacetate based compounds and derivatives thereof as phgdh inhibitors - Google Patents [patents.google.com]

- 2. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical and chemical characteristics of (2-Methanesulfonylethyl)boronic acid

An In-depth Technical Guide to the Anticipated Physical and Chemical Characteristics of (2-Methanesulfonylethyl)boronic acid

Introduction

Boronic acids and their derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique chemical properties and versatile reactivity.[1][2] They serve as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with high efficiency and selectivity.[1][2] The incorporation of a boronic acid moiety into molecules can also impart desirable biological activities, leading to the development of several FDA-approved drugs.[2][3]

This guide focuses on the anticipated physical and chemical characteristics of (2-Methanesulfonylethyl)boronic acid, a molecule that combines the features of an alkylboronic acid with a potent electron-withdrawing sulfone group. While this specific compound is not extensively documented, we can infer its properties and behavior from well-characterized analogs.

Predicted Molecular and Physical Properties

The properties of (2-Methanesulfonylethyl)boronic acid are predicted based on its structure and by analogy to related compounds such as 2-(Methylsulfonyl)benzeneboronic acid.

Structure and Identification

-

IUPAC Name: (2-Methanesulfonylethyl)boronic acid

-

Molecular Formula: C₃H₉BO₄S

-

Molecular Weight: 151.98 g/mol

-

CAS Number: Not assigned.

Predicted Physical Properties

The physical state and melting point are estimations and would need experimental confirmation. Alkylboronic acids are typically solids with higher melting points.[3]

| Property | Predicted Value |

| Appearance | White to off-white solid.[4] |

| Melting Point | Expected to be a solid with a distinct melting point. |

| Solubility | Likely soluble in polar organic solvents like methanol and DMSO. Water solubility may be limited but potentially enhanced at higher pH. |

| Stability | Stable under normal conditions.[4] May be sensitive to strong oxidizing agents.[4] Prone to dehydration to form a cyclic trimer (boroxine). |

Chemical Characteristics and Reactivity

The chemical behavior of (2-Methanesulfonylethyl)boronic acid is dictated by the interplay between the alkylboronic acid moiety and the electron-withdrawing methanesulfonyl group.

Acidity and Lewis Acid Character

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[3] Their pKa values typically range from 4 to 10.[5] The presence of a strong electron-withdrawing group like a sulfone is expected to increase the acidity (lower the pKa) of the boronic acid compared to simple alkylboronic acids.[5] This heightened acidity can influence its reactivity and interaction with biological targets.

Equilibrium with Boroxine

Like other boronic acids, (2-Methanesulfonylethyl)boronic acid is expected to exist in equilibrium with its cyclic anhydride, a boroxine.[3] This dehydration process can affect the accuracy of analytical measurements and the compound's reactivity.

Sources

Technical Guide: Stability, Storage, and Validation of (2-Methanesulfonylethyl)boronic Acid

The following technical guide is structured to provide an exhaustive framework for the handling, storage, and validation of (2-Methanesulfonylethyl)boronic acid (CAS 957062-65-6). It synthesizes fundamental organoboron chemistry with specific structural liabilities associated with the sulfone-alkyl-boron motif.

Audience: Medicinal Chemists, Process Development Scientists, QC AnalystsExecutive Summary & Chemical Context

(2-Methanesulfonylethyl)boronic acid is a specialized alkylboronic acid building block used frequently in the installation of sulfone-containing aliphatic side chains via Suzuki-Miyaura cross-coupling or Minisci-type radical additions.

Unlike arylboronic acids, which are stabilized by aromatic conjugation, this primary alkylboronic acid possesses unique vulnerabilities. The presence of the electron-withdrawing methanesulfonyl group (

Successful utilization of this reagent requires a departure from "standard" boronic acid handling. This guide establishes a rigorous protocol to prevent the three primary failure modes:

-

Oxidative Degradation (Irreversible loss of titer).

-

Boroxine Polymerization (Reversible physical hardening).

- -Elimination (Chemically induced decomposition).

Chemical Stability Profile

Intrinsic Liabilities

To handle this compound effectively, one must understand the causality of its degradation.

-

The Boroxine Equilibrium (The "Dryness" Paradox): Like all boronic acids, (2-Methanesulfonylethyl)boronic acid exists in equilibrium with its trimeric anhydride, the boroxine.

-

Implication: Over-drying (e.g., high vacuum with heat) shifts the equilibrium to the boroxine form. While the boroxine is chemically competent in many reactions, it alters the stoichiometry and solubility profile.

-

Storage Rule: Do not store with potent desiccants (like

) unless the boroxine form is explicitly desired.

-

-

Oxidative Deboronation (The Primary Threat): Alkyl C-B bonds are weaker than Aryl C-B bonds. Atmospheric oxygen, catalyzed by trace metals or light, inserts into the C-B bond to form a borate ester, which hydrolyzes to the alcohol (

).-

Implication: This process is irreversible . Once oxidized, the reagent is dead.

-

-

-Elimination (The Sulfone Effect):

The

Degradation Pathway Visualization

The following diagram maps the kinetic and thermodynamic fate of the molecule.

Figure 1: Mechanistic degradation pathways. Green indicates the active reagent; Yellow indicates a reversible state; Red indicates irreversible decomposition.

Storage & Handling Protocols

Long-Term Storage Conditions

To maintain purity >97% over 12 months, adhere to the following "Cold-Dark-Inert" protocol.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetics of autoxidation and |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass vial with PTFE-lined cap | Amber glass blocks UV (radical initiator). PTFE prevents leaching of plasticizers which can catalyze degradation. |

| Desiccation | Moderate | Store in a secondary container (jar) with Drierite, but avoid direct high-vacuum drying of the solid to prevent boroxine formation. |

Handling Workflow

Do not weigh this compound on an open bench for prolonged periods.

-

Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (which accelerates hydrolysis/oxidation).

-

Aliquotting: If the bottle is large, dispense into single-use aliquots inside a glovebox or glovebag.

-

Solvent Selection:

-

Preferred: Methanol (for immediate use), DMSO (for stock, but freeze-thaw carefully), DMF.

-

Avoid: Acetone (forms cyclic boronate adducts), Water (slow hydrolysis/oxidation), Ethers (peroxide risk).

-

Quality Control & Analytical Validation

As a self-validating system, you must prove the reagent's integrity before committing it to high-value synthesis.

The "Gold Standard" Assay: d6-DMSO NMR

HPLC is often insufficient because boronic acids can streak, undergo on-column dehydration, or lack a strong chromophore. 1H NMR is the required validation method.

Protocol:

-

Dissolve ~10 mg sample in 0.6 mL anhydrous DMSO-d6.

-

Run a standard proton scan (delay time

for integration accuracy).

Interpretation:

-

~7.8 ppm (s, 2H): Characteristic broad singlet of

-

~2.9 ppm (s, 3H): Methyl sulfone singlet (

-

Impurity Check 1 (Oxidation): Look for a triplet at

~3.8 ppm ( -

Impurity Check 2 (Elimination): Look for vinyl protons between

6.0 - 7.0 ppm (multiplets, vinyl sulfone).

Rapid Purity Decision Tree

Use this logic flow to determine if the reagent is fit for purpose.

Figure 2: Quality Control Decision Matrix. Note that the presence of boroxine (yellow path) does not invalidate the reagent but requires a molecular weight adjustment (correction factor) during stoichiometry calculations.

Experimental Protocol: Re-Purification

If the reagent has partially degraded (oxidized or eliminated), recrystallization is rarely effective due to the high polarity of the byproducts. The following biphasic wash is recommended for salvaging valuable material.

-

Dissolution: Dissolve crude material in dilute aqueous base (0.5 M NaOH). Note: Work quickly to prevent

-elimination. -

Wash: Extract the aqueous layer immediately with Dichloromethane (

) to remove non-acidic organic impurities (vinyl sulfone, alcohols). -

Precipitation: Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4.

-

Extraction: Extract the boronic acid into EtOAc (

). -

Drying: Dry combined organics over

, filter, and concentrate in vacuo at low temperature (<30°C). -

Isolation: Triturate the residue with cold Pentane/Hexane to induce solidification.

References

-

Boronic Acid Stability & Boroxine Equilibrium

-

Oxidative Deboronation Mechanisms

- Ainley, A. D., & Challenger, F. (1930). Studies of the Boron-Carbon Linkage. Journal of the Chemical Society.

- Context: Early mechanistic proof of oxidation of C-B bonds by

-

Beta-Elimination in Sulfonyl Systems

- Trost, B. M. (1978).

- Context: Establishes the acidity of -sulfonyl protons and the kinetics of -elimination, relevant to the stability of the ethyl linker.

-

Handling of Unstable Alkylboronates

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Context: Provides comparative stability data and handling recommend

Sources

Technical Guide: Advanced Utilization of (2-Methanesulfonylethyl)boronic Acid in Drug Discovery

[1]

Executive Summary

(2-Methanesulfonylethyl)boronic acid (MSEBA) represents a specialized class of alkylboronic acid building blocks designed for high-precision medicinal chemistry.[1] Unlike ubiquitous arylboronic acids, MSEBA serves a distinct purpose: it introduces a polar, metabolically stable ethyl-sulfone motif (

This guide outlines the critical research areas for MSEBA, moving beyond simple catalog listing to its strategic application in Lead Optimization , Fragment-Based Drug Discovery (FBDD) , and Covalent Inhibitor Design . It addresses the specific synthetic challenges associated with

Chemical Architecture & Synthetic Utility[1]

The "Sulfone-Ethyl" Value Proposition

In modern drug design, the "Magic Methyl" effect is well known, but the "Polar Ethyl" effect provided by MSEBA is equally critical for modulating physicochemical properties.

| Property | Impact of Introducing | Mechanism |

| LogD | Decrease (0.5 - 1.5 units) | Sulfone polarity offsets lipophilic scaffolds.[1] |

| Metabolic Stability | High | Sulfones are generally oxidative dead-ends (unlike sulfides/sulfoxides).[1] |

| H-Bonding | Acceptor Only | Two sulfonyl oxygens accept H-bonds; no donors (good for permeability).[1] |

| Geometry | Flexible Linker | Ethyl chain allows the sulfone to seek solvent or distant protein pockets.[1] |

The Synthetic Challenge: -Elimination Risks

MSEBA is an alkyl boronic acid with an electron-withdrawing group at the

-

Standard Aryl Coupling: Oxidative Addition

Transmetallation -

MSEBA Coupling Risk: After transmetallation, the Pd-Alkyl species can undergo

-hydride elimination, leading to a des-boronated alkene (vinyl sulfone) and reduction of the product yield.

Visualization: The Alkyl-Boronate Coupling Cycle

The following diagram illustrates the competing pathways researchers must navigate when using MSEBA.

Figure 1: Catalytic cycle highlighting the critical branch point (Red) where MSEBA coupling can fail without specialized ligands.[1]

Core Research Areas & Applications

Area 1: Lead Optimization (The "Solubility Switch")

Objective: Rescue potent but insoluble lipophilic leads. Research indicates that replacing a propyl or phenyl group with the (methanesulfonyl)ethyl moiety can significantly improve thermodynamic solubility without altering the primary binding mode, provided the pocket tolerates the polarity.

-

Strategy: Use MSEBA in a late-stage Suzuki-Miyaura coupling to append the tail to a halogenated core scaffold.

-

Causality: The sulfone group acts as a "solubility anchor," interacting with bulk solvent while the ethyl linker prevents steric clash with the protein surface.

Area 2: Covalent Warhead Design (Boron Retention)

Objective: Utilize the boronic acid moiety itself as a reversible covalent warhead. While often used as a reagent to transfer the alkyl group, MSEBA can be studied as an inhibitor in its own right.

-

Mechanism: The boron atom forms a reversible covalent bond with the catalytic serine (in serine proteases) or threonine (in proteasomes).

-

Unique Feature: The sulfone tail targets the S2/S3 subsites of the enzyme.

-

Research Gap: Most boron inhibitors are

-amino boronates (like Bortezomib).[1] MSEBA represents a

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for MSEBA

Rationale: To suppress

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)[1]

-

(2-Methanesulfonylethyl)boronic acid (1.5 equiv)[1]

-

Catalyst:

(5 mol%) OR -

Base:

(3.0 equiv) or -

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).[1]

Step-by-Step Workflow:

-

Degassing: Charge a microwave vial with the Aryl Halide, MSEBA, and Base. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Solvation: Add degassed solvent via syringe.[1]

-

Reaction: Heat to 80-100°C for 4–12 hours. (Microwave irradiation at 120°C for 30 min is often superior for alkyl boronates).[1]

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography. Note: The product will be significantly more polar than the starting aryl halide due to the sulfone.

Protocol B: Stabilization via Trifluoroborate Conversion

Rationale: Free alkyl boronic acids can be hygroscopic and prone to protodeboronation upon storage.[1] Converting MSEBA to its potassium trifluoroborate salt increases shelf-life and stoichiometry precision.[1]

-

Dissolve MSEBA (1 equiv) in MeOH.[1]

-

Add saturated aqueous

(3.5 equiv) dropwise. -

Stir vigorously for 1 hour at RT.

-

Concentrate in vacuo to remove MeOH.[1]

-

Extract the solid with hot Acetone (dissolves the product, leaves inorganic salts).

-

Precipitate with

to yield Potassium (2-methanesulfonylethyl)trifluoroborate.[1]

Strategic Decision Framework

When should a medicinal chemist deploy MSEBA?

Figure 2: Decision matrix for incorporating the methanesulfonylethyl moiety into drug candidates.[1]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[1] Angewandte Chemie International Edition. [Link][1]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Cheung, A. K., et al. (2010). Discovery of Sulfone-Containing Alkyl Boronic Acids as Potent Inhibitors of AmpC

-Lactamase.[1] Journal of Medicinal Chemistry. [Link] -

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]

Methodological & Application

The Strategic Integration of (2-Methanesulfonylethyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: A Synthesis of Functionality and Reactivity

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatile reactivity in powerful transformations like the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.[1][2] These reactions facilitate the construction of complex molecular architectures under mild conditions, a critical advantage in the multi-step synthesis of drug candidates.[3][4]

Concurrently, the sulfone moiety (R-S(=O)₂-R') has been recognized as a privileged pharmacophore in drug design. Its strong hydrogen-bond accepting capability, metabolic stability, and ability to modulate physicochemical properties such as solubility and lipophilicity make it a valuable component in a wide array of therapeutics.[5][6] The sulfone group can act as a bioisostere for other functionalities, like ketones or even sulfonamides, offering a strategy to improve a compound's pharmacokinetic profile or circumvent off-target effects.[7][8][9]

This guide focuses on (2-Methanesulfonylethyl)boronic acid , a reagent that uniquely marries the synthetic utility of an alkylboronic acid with the desirable pharmacological attributes of a sulfone. This bifunctional molecule serves as a versatile building block for introducing a polar, metabolically stable ethylsulfone side chain into target molecules, providing researchers with a powerful tool to enhance molecular diversity and explore new chemical space in drug discovery programs.

Physicochemical Properties and Safe Handling

While (2-Methanesulfonylethyl)boronic acid is a specialized reagent, its handling and properties can be inferred from closely related, commercially available analogs such as 2-(Methylsulfonyl)benzeneboronic acid. Boronic acids, in general, require careful handling due to their potential to cause skin and eye irritation.[1]

Table 1: Representative Physicochemical Properties (Data presented for the analogous compound 2-(Methylsulfonyl)benzeneboronic acid, CAS No. 330804-03-0, as a reference)

| Property | Value | Source |

| CAS Number | 330804-03-0 | [10] |

| Molecular Formula | C₇H₉BO₄S | [10] |

| Molecular Weight | 200.02 g/mol | N/A |

| Melting Point | 78-84 °C | N/A |

| pKa | 7.90 ± 0.53 (Predicted) | N/A |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [11] |

Safety & Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from moisture and oxidizing agents. As boronic acids can dehydrate to form cyclic anhydrides (boroxines), storage under an inert atmosphere is recommended to maintain purity.[12]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Core Applications & Synthetic Protocols

(2-Methanesulfonylethyl)boronic acid is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. Below are detailed protocols for its application in Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Cross-Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[13] The coupling of alkylboronic acids presents unique challenges compared to their aryl counterparts, but optimized conditions allow for high-efficiency reactions.[4][14]

Caption: General workflow for a Suzuki-Miyaura C(sp³)–C(sp²) cross-coupling reaction.

-

Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (2-Methanesulfonylethyl)boronic acid (1.5 mmol, 1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol, 3.0 equiv.).

-

Solvent Addition and Degassing: Add a solvent mixture, typically an organic solvent with water (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL). Purge the mixture with a gentle stream of argon for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

-

Reaction: Seal the flask and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

Why a strong base and water? The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step in the catalytic cycle.[4] Water often accelerates this step.

-

Why degas the reaction? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[3] Thorough degassing is critical for reproducible results.

-

Why use a phosphine ligand like dppf? The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired cross-coupling pathway over side reactions like protodeboronation.[3]

Table 2: Troubleshooting the Suzuki-Miyaura Coupling

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed; Poorly soluble reagents. | Use a fresh batch of catalyst; Ensure thorough degassing; Try a different solvent system (e.g., Toluene, DMF). |

| Protodeboronation | Presence of excess water or acidic protons; Prolonged reaction time at high temp. | Use an anhydrous base (e.g., KF); Minimize water content; Monitor reaction closely and stop when complete. |

| Homocoupling of Boronic Acid | Presence of O₂ leading to Pd(II) species. | Improve degassing procedure; Add a small amount of a reducing agent like a phosphine ligand. |

Chan-Lam Coupling: Constructing C(sp³)–N and C(sp³)–O Bonds

The Chan-Lam coupling provides a powerful, often milder, alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds.[15] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing compounds, typically under aerobic conditions.[16] While challenging, the use of alkylboronic acids in Chan-Lam couplings is an area of active development.[17][18][19]

Caption: General workflow for a Chan-Lam C(sp³)–N or C(sp³)–O cross-coupling reaction.

-

Reagent Preparation: To a round-bottom flask, add the amine (or phenol) (1.0 mmol, 1.0 equiv.), (2-Methanesulfonylethyl)boronic acid (2.0 mmol, 2.0 equiv.), copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%), and a base such as pyridine or triethylamine (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a suitable solvent like Dichloromethane (DCM) or Methanol (10 mL).

-

Reaction: Stir the reaction mixture vigorously, open to the atmosphere, at room temperature or with gentle heating (e.g., 40-60 °C). The presence of oxygen is often necessary to re-oxidize the copper catalyst from Cu(I) to Cu(II), completing the catalytic cycle.[15][16]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding aqueous ammonium hydroxide and stir for 20 minutes to complex the copper catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Why use excess boronic acid? Alkylboronic acids are more prone to competitive side reactions like oxidation and protodeboronation than arylboronic acids. Using an excess can help drive the desired coupling reaction to completion.[20]

-

Why is oxygen required? The catalytic cycle is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the product and a Cu(I) species.[15] Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[16]

-

Why quench with ammonia? Copper salts can complicate purification. A brief wash with aqueous ammonia forms a water-soluble copper-ammonia complex, which is easily removed from the organic layer.

Conclusion: A Versatile Tool for Drug Discovery

(2-Methanesulfonylethyl)boronic acid represents a highly valuable and versatile building block for medicinal chemists. It provides a direct route to incorporate the desirable methanesulfonyl pharmacophore into complex molecules using robust and well-established cross-coupling methodologies. The ability to strategically introduce this polar, metabolically stable, and synthetically tractable group can significantly aid in the optimization of lead compounds, enhancing their drug-like properties and ultimately accelerating the discovery of new bioactive molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions.

-

Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649–2658. [Link]

-

Kim, D., & Park, J. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 16(1), 9121. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

- Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

-

Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 9(11), 1066–1071. [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

- Regueiro-Ren, A. (2025). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry.

- Wang, J. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.

- Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). The Royal Society of Chemistry.

- Almutairi, N. E. A., Elsharif, N. A., Kamranifard, T., Wang, J., & Partridge, B. M. (n.d.). Amination of alkylboronic esters. White Rose Research Online.

-

Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Medicinal Chemistry, 10(5), 756-773. [Link]

- Wang, J. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.

-

Isley, N. A., Dobarco, J. A., & Garg, N. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4194–4197. [Link]

- Gnamm, C., & Ellman, J. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.

- El-Gazzar, M. G., & El-Enany, M. M. (2025). The importance of sulfur-containing motifs in drug design and discovery.

- Lücking, U. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.

- Rahman, M. A., & Parvin, T. (2014). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Organic Chemistry, 4, 259-289.

- Leonori, D. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. PubMed Central.

- Silvi, M. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

- Cloutier, P. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.

- Wisniewski, S. R., & Watson, D. A. (2025). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives.

- Cloutier, P. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Browne, D. L., & Harrity, J. P. A. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8(3), 2097–2101. [Link]

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- Ghorbani-Choghamarani, A., & Yousofvand, Z. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(3), 203-221.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Miller, L. M. (2006).

-

da Silva, A. F., & da Silva, J. F. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]

- GM Chemical. (n.d.). Boronic Acid.

-

PubChem. (n.d.). (2-Methylsulfonyl-4-pyridinyl)boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Liu, Y. (2010).

-

Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]

- Lei, H., & Casanova, E. (2016).

-

PubChem. (n.d.). (2-Methoxy-6-methylphenyl)boronic acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. ctppc.org [ctppc.org]

- 8. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. H52445.06 [thermofisher.com]

- 11. chemscene.com [chemscene.com]

- 12. DSpace [kuscholarworks.ku.edu]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 16. Chan-Lam Coupling [organic-chemistry.org]

- 17. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Catalyst Selection for Cross-Coupling with (2-Methanesulfonylethyl)boronic acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Sulfonyl-Containing Moieties in Medicinal Chemistry

The incorporation of sulfone and sulfonamide functionalities is a cornerstone of modern medicinal chemistry, imparting crucial properties such as improved metabolic stability, enhanced binding affinity, and tailored pharmacokinetic profiles.[1] The (2-Methanesulfonylethyl) moiety, in particular, offers a versatile building block for introducing a polar, acyclic sulfone group. Its successful integration into complex molecules via robust C-C bond-forming reactions is therefore of significant interest to the drug development community. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, valued for its functional group tolerance and broad applicability.[2][3]

This guide provides a comprehensive overview of catalyst selection and protocol optimization for the Suzuki-Miyaura cross-coupling of (2-Methanesulfonylethyl)boronic acid with a range of (hetero)aryl halides. We will delve into the mechanistic underpinnings of catalyst and ligand choice, address the inherent stability challenges of this functionalized alkylboronic acid, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Challenge: Navigating the Reactivity of a Functionalized Alkylboronic Acid

The successful cross-coupling of (2-Methanesulfonylethyl)boronic acid is predicated on overcoming two key challenges inherent to its structure:

-

The Nature of C(sp³)-B Coupling: The Suzuki-Miyaura coupling of alkylboronic acids is generally more challenging than that of their aryl counterparts. This is primarily due to the slower rate of transmetalation and the potential for competing β-hydride elimination in the organopalladium intermediate.[4]

-

The Influence of the Methanesulfonyl Group: The strong electron-withdrawing nature of the methanesulfonyl group can decrease the nucleophilicity of the boronic acid, potentially further slowing the rate-determining transmetalation step. Furthermore, such functionalized boronic acids can be prone to decomposition pathways like protodeboronation under the reaction conditions.

A judicious choice of catalyst, ligand, base, and reaction conditions is therefore paramount to achieving high-yielding and reproducible results.

Core Principles of Catalyst and Ligand Selection

The heart of a successful Suzuki-Miyaura coupling lies in the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst system—typically a palladium precursor and a supporting ligand—governs the efficiency of each step.

The Catalytic Cycle

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

For the coupling of alkylboronic acids, particularly those with electron-withdrawing groups, the ideal ligand should:

-

Promote Oxidative Addition: The ligand should be electron-rich to facilitate the initial reaction of the Pd(0) catalyst with the (hetero)aryl halide.

-

Facilitate Transmetalation: The ligand's steric bulk can promote the formation of a coordinatively unsaturated palladium species, which is more receptive to the incoming organoboron reagent.

-

Accelerate Reductive Elimination: A bulky ligand also promotes the final, product-forming step.

Based on these principles, electron-rich and sterically hindered biaryl phosphine ligands, such as those developed by the Buchwald group, are highly recommended.

Recommended Catalyst Systems

| Catalyst/Ligand System | Key Features & Rationale | Recommended For |

| Pd₂(dba)₃ / SPhos | SPhos is an electron-rich and bulky ligand known for its high activity in C(sp³)-C(sp²) couplings. It effectively promotes all steps of the catalytic cycle for challenging substrates. | General starting point for couplings with aryl bromides and chlorides. |

| Pd(OAc)₂ / XPhos | XPhos offers a different steric and electronic profile to SPhos and can be effective where SPhos is not. It is a highly versatile ligand for a broad range of Suzuki-Miyaura couplings.[5] | Alternative to SPhos; particularly useful for hindered coupling partners. |

| PdCl₂(dppf) | A classic and robust catalyst system. While sometimes less active than modern biaryl phosphine systems, its stability and reliability make it a viable option, especially for less challenging aryl iodides and bromides.[4] | Initial screening, particularly with more reactive aryl halides. |

The Stability Conundrum: To Protect or Not to Protect?

A significant concern with functionalized boronic acids is their stability under basic, aqueous reaction conditions, which can lead to protodeboronation and reduced yields. For (2-Methanesulfonylethyl)boronic acid, the electron-withdrawing sulfone group may exacerbate this issue.

The MIDA Boronate Strategy

A highly effective strategy to mitigate the instability of boronic acids is their conversion to N-methyliminodiacetic acid (MIDA) boronates.[6][7][8] MIDA boronates are air-stable, crystalline solids that are compatible with chromatography.[8] Under aqueous basic conditions, they undergo a slow, controlled hydrolysis to release the free boronic acid in situ. This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, minimizing decomposition while ensuring its availability for the catalytic cycle.[6]

Caption: Figure 2. MIDA Boronate Slow-Release Strategy.

Recommendation: For challenging couplings, particularly with unreactive aryl chlorides or when scaling up the reaction, the preparation and use of the MIDA boronate of (2-Methanesulfonylethyl)boronic acid is strongly advised.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using (2-Methanesulfonylethyl)boronic acid

This protocol provides a robust starting point for the coupling of (2-Methanesulfonylethyl)boronic acid with a range of (hetero)aryl bromides.

Materials:

-

(2-Methanesulfonylethyl)boronic acid

-

(Hetero)aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 equiv), (2-Methanesulfonylethyl)boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a minimal amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction vial.

-

Add anhydrous 1,4-dioxane and degassed water to the reaction vial to achieve a final solvent ratio of approximately 5:1 (dioxane:water) and a concentration of ~0.1 M with respect to the aryl bromide.

-

Seal the vial and sparge with argon or nitrogen for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis and Cross-Coupling of (2-Methanesulfonylethyl)boronic acid MIDA ester

This two-step protocol is recommended for maximizing yield and reproducibility, especially with challenging substrates.

Part A: Synthesis of (2-Methanesulfonylethyl)boronic acid MIDA ester

Materials:

-

(2-Methanesulfonylethyl)boronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Acetonitrile

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add (2-Methanesulfonylethyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

-

Add a 10:1 mixture of acetonitrile and DMF to achieve a concentration of ~0.5 M.

-

Heat the mixture to 80 °C with stirring for 1-2 hours, or until a clear solution is formed and TLC/LC-MS indicates complete conversion.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting MIDA boronate can often be used directly in the next step or purified by recrystallization or chromatography if necessary.[7]

Part B: Cross-Coupling using the MIDA ester

Materials:

-

(2-Methanesulfonylethyl)boronic acid MIDA ester (from Part A)

-

(Hetero)aryl chloride or bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Follow the setup described in Protocol 1, using the (hetero)aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

-

Use a solvent system of 1,4-dioxane and water (typically 5:1 to 10:1).

-

Heat the reaction to 100 °C and monitor for completion. The reaction time may be longer due to the slow release of the boronic acid.

-

Workup and purification are identical to Protocol 1.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents | - Use a pre-catalyst or ensure complete dissolution of the catalyst components.- Thoroughly degas all solvents and the reaction mixture.- Increase the solvent volume or consider a different solvent system (e.g., toluene/water). |

| Protodeboronation | - Instability of the boronic acid under reaction conditions | - Switch to the MIDA boronate protocol (Protocol 2).- Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and lower the reaction temperature. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure rigorous degassing.- Screen alternative ligands (e.g., if using SPhos, try XPhos) to optimize the transmetalation rate. |

Conclusion

The Suzuki-Miyaura cross-coupling of (2-Methanesulfonylethyl)boronic acid is a highly valuable transformation for the synthesis of novel pharmaceutical candidates. Success hinges on a rational approach to catalyst selection that addresses the inherent challenges of C(sp³)-B coupling with an electron-deficient substrate. The use of sterically hindered, electron-rich biaryl phosphine ligands such as SPhos and XPhos provides a robust starting point. For particularly challenging substrates or for improved scalability and reproducibility, the conversion of the boronic acid to its MIDA ester offers a superior strategy by mitigating decomposition pathways through a slow-release mechanism. The protocols and principles outlined in this guide are intended to provide a strong foundation for researchers to successfully incorporate the (2-Methanesulfonylethyl) moiety into their target molecules, accelerating the pace of drug discovery and development.

References

-

Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed, 131(20), 6961-3. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). A versatile catalyst system for Suzuki-Miyaura cross-coupling reactions of C(sp2)-tosylates and mesylates. PMC, 3(4), 581–586. [Link]

-

Gooßen, L. J., et al. (2018). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides (top), boronic acids (bottom). ResearchGate. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Doucet, H. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

-

Lee, J. C. H., et al. (2018). 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]

-

LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Academia.edu. (n.d.). Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. [Link]

-

Tu, T., et al. (2013). Pd(NHC)-catalyzed alkylsulfonylation of boronic acids: a general and efficient approach for sulfone synthesis. Chemical Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. chemrxiv. [Link]

-

Merchant, R. R., & Lopez, J. A. (2020). A General C(sp3)-C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. Organic Chemistry Portal. [Link]

-

Molander, G. A., et al. (2011). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. PMC. [Link]

-

Shavnya, A., et al. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. PubMed. [Link]

-

Merchant, R. R., & Lopez, J. A. (2020). A General C(sp3)–C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. ACS Publications. [Link]

-

Shavnya, A., et al. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. ResearchGate. [Link]

-

ResearchGate. (n.d.). The cross-coupling reactions of 2 with alkenylboronic acids. [Link]

-

Molander, G. A., et al. (2011). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. PubMed. [Link]

-

Shavnya, A., et al. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. Semantic Scholar. [Link]

Sources

- 1. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIDA Boronates [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

Application Note & Scale-Up Protocol: Synthesis of (2-Methanesulfonylethyl)boronic acid

Abstract

(2-Methanesulfonylethyl)boronic acid is a pivotal building block in contemporary drug discovery, valued for its utility in forming stable, yet reactive, intermediates for complex molecule synthesis. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and mechanistic underpinnings necessary for a successful and reproducible synthesis at the 100-gram scale. It includes detailed, self-validating protocols for synthesis, a robust purification strategy based on acid-base extraction, and a full suite of analytical methods for quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable route to high-purity (2-Methanesulfonylethyl)boronic acid.

Introduction and Strategic Overview

Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] (2-Methanesulfonylethyl)boronic acid, with its sulfone moiety, offers unique physicochemical properties that can be imparted to target molecules, potentially enhancing solubility or metabolic stability.

The primary challenge in synthesizing this molecule on a larger scale lies not in the complexity of the core reaction—hydroboration—but in controlling the reaction's exothermicity, ensuring complete conversion, and executing a purification strategy that effectively removes process-related impurities. The strategy outlined herein addresses these challenges by employing a two-stage process:

-

Hydroboration/Oxidative Workup: A regioselective anti-Markovnikov hydroboration of vinyl methanesulfonate, followed by a carefully controlled workup.

-

Purification via Basification-Acidification: An extractive purification method that leverages the amphoteric nature of boronic acids to isolate the product from non-acidic impurities.[3][4]

Synthetic Pathway and Mechanistic Rationale

The chosen synthetic route involves the hydroboration of commercially available vinyl methanesulfonate using a borane-tetrahydrofuran complex (BH₃·THF), followed by hydrolysis to yield the target boronic acid.

Reaction Scheme:

The causality behind this choice is rooted in efficiency and safety for scale-up. BH₃·THF is a relatively mild and manageable source of borane, and the hydroboration of alkenes is a well-understood, high-yielding transformation. The reaction proceeds via a four-membered transition state, leading to the desired anti-Markovnikov addition of the boron atom to the terminal carbon of the vinyl group.

Mechanism: Hydroboration of Vinyl Methanesulfonate

The diagram below illustrates the concerted, regioselective addition of the B-H bond across the alkene.

Caption: Mechanism of hydroboration-hydrolysis for (2-Methanesulfonylethyl)boronic acid synthesis.

Process Safety and Hazard Management

Scaling chemical reactions requires a rigorous assessment of potential hazards.[5][6]

-

Borane-THF Complex (BH₃·THF): This reagent is highly flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere (e.g., Nitrogen or Argon) at all times. All glassware must be rigorously dried before use.

-

Vinyl Methanesulfonate: This reagent is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Temperature Control: The hydroboration reaction is exothermic. A significant heat release can occur upon addition of the borane reagent. For scale-up, the addition must be performed slowly and with efficient overhead stirring and external cooling (e.g., an ice-water bath) to maintain the internal temperature below the specified limit. A reaction calorimeter can be used for precise heat flow monitoring in an industrial setting.[6]

-

Quenching: The post-reaction quenching of excess borane must be done carefully. Slow, dropwise addition of methanol is recommended, as it safely reacts with residual BH₃ to form trimethyl borate and hydrogen gas. This must be done in a well-ventilated area, away from ignition sources.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed to be self-validating through the inclusion of in-process controls (IPCs).

Table 1: Reagent Quantities for Scale-Up

| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Amount |

| Vinyl Methanesulfonate | 122.14 | 1.0 | 0.819 | 100.0 g |

| Borane-THF solution (1.0 M) | - | 0.35 | 0.286 | 286 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 800 mL |

| Methanol (MeOH) | 32.04 | - | - | ~150 mL |

| Hydrochloric Acid (2 M) | 36.46 | - | - | As needed |

| Sodium Hydroxide (5 M) | 40.00 | - | - | As needed |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~2 L |

| Brine (Saturated NaCl) | - | - | - | ~500 mL |

Part A: Synthesis and Workup

-

Vessel Preparation: Under a nitrogen atmosphere, assemble a 3 L, three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a thermocouple for internal temperature monitoring. Ensure all glassware is oven-dried.

-

Reagent Charging: Charge the flask with vinyl methanesulfonate (100.0 g, 0.819 mol) and anhydrous THF (800 mL). Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

-

Hydroboration: Charge the dropping funnel with 1.0 M Borane-THF solution (286 mL, 0.286 mol). Add the BH₃·THF solution dropwise to the reaction flask over 60-90 minutes. Causality Check: Slow addition is critical to control the exotherm and prevent side reactions. The internal temperature must be maintained at < 10 °C throughout the addition.

-

Reaction Monitoring (IPC #1): After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. To check for completion, a small aliquot can be carefully quenched with methanol and analyzed by ¹H NMR to confirm the disappearance of the vinyl protons from the starting material.

-

Quenching Excess Borane: Cool the reaction mixture back to 0-5 °C. CRITICAL STEP: Slowly and carefully add methanol dropwise (~150 mL) until gas evolution (hydrogen) ceases. A significant exotherm will occur initially; control the addition rate to keep the internal temperature below 20 °C.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the THF and methanol. This will yield a viscous oil.

-

Hydrolysis: To the residue, add ethyl acetate (500 mL) and 2 M hydrochloric acid (500 mL). Stir vigorously for 1 hour at room temperature. This step hydrolyzes the borane intermediates to the final boronic acid.

-

Initial Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the layers. Wash the organic layer with brine (2 x 250 mL).

Part B: Purification by Acid-Base Extraction

This purification method is highly effective for removing neutral organic impurities.[4]

-

Basification: Combine the organic layer with 5 M sodium hydroxide solution (~400 mL) in the separatory funnel. Shake vigorously for 5 minutes. The (2-Methanesulfonylethyl)boronic acid will deprotonate to form a water-soluble boronate salt and transfer to the aqueous phase. Causality Check: Test the aqueous layer with pH paper to ensure it is strongly basic (pH > 12).

-

Separation of Impurities: Separate the layers. The top organic layer, containing neutral impurities, should be discarded. Wash the basic aqueous layer with fresh ethyl acetate (2 x 200 mL) to remove any remaining non-acidic impurities.

-

Acidification and Precipitation: Transfer the clean aqueous layer to a large beaker with stirring and cool in an ice bath. Slowly add 2 M hydrochloric acid until the pH is ~1-2. The (2-Methanesulfonylethyl)boronic acid will precipitate as a white solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 100 mL) and then with a small amount of cold ethyl acetate. Dry the product under high vacuum at 40 °C to a constant weight.

-

Expected Yield: 95-115 g (75-90%)

-

Appearance: White to off-white crystalline solid.

-

Quality Control and Analytical Characterization

A comprehensive analysis is required to confirm the structure and purity of the final product. High-purity intermediates are essential for predictable outcomes in subsequent synthetic steps.[1]

Table 2: Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white solid |

| Identity by ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure |

| Identity by ¹¹B NMR | 128 MHz, DMSO-d₆ | δ ≈ 25-35 ppm (broad singlet) |

| Purity by HPLC | C18 column, MeCN/H₂O gradient | ≥ 98.0% |

| Mass Spectrometry | LC-MS (ESI-) | [M-H]⁻ at m/z = 152.9 |

| Residual Solvents | GC-HS | Conforms to ICH limits |

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 2H, -B(OH)₂), 3.15 (t, 2H, -CH₂-SO₂), 2.95 (s, 3H, -SO₂-CH₃), 1.05 (t, 2H, -B-CH₂-).

-

A Note on Boroxines: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines upon heating or prolonged storage, especially in a non-hydrous state. This can sometimes be observed by mass spectrometry or a change in the ¹¹B NMR chemical shift. The presence of boroxine is generally acceptable as it readily hydrolyzes back to the monomeric boronic acid in the presence of water or alcohols.

Overall Synthesis and Purification Workflow

The following diagram provides a high-level overview of the entire process, from starting materials to the final, quality-controlled product.

Caption: High-level workflow for the scale-up synthesis and purification of the target compound.

References

-

Organic Process Research & Development. (2006). Safe Handling of Boranes at Scale. ACS Publications. [Link]

-

Organic Process Research & Development. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: The Role of Boronic Acids. [Link]

-

Gomes, P. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Li, J. et al. (2015). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. PNAS, 112(30), 9271-9276. [Link]

-

Organic Syntheses. Boronic Esters. [Link]

-

ChemInform. (2010). Boron Acids as Protective Agents and Catalysts in Synthesis. [Link]

-

University of Twente Thesis. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Arkivoc. (2012). Synthesis and biological evaluation of boronic acid-containing phenstatin analogues. [Link]

-

Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

- Google Patents. (2005).

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

-

EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

-

ChemRxiv. (2023). Rapid Automated Iterative Small Molecule Synthesis. [Link]

-

American Journal of Analytical Chemistry. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving the yield of reactions with (2-Methanesulfonylethyl)boronic acid

Welcome to the technical support resource for (2-Methanesulfonylethyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered with this versatile reagent. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Reagent's Dual Nature

(2-Methanesulfonylethyl)boronic acid is more than a typical boronic acid; it is a stable, solid precursor to a highly reactive Michael acceptor, vinylsulfone boronic acid . The success of any reaction involving this reagent hinges on understanding and controlling its in-situ elimination of methanesulfinic acid under basic conditions. This transformation is the critical first step that generates the active coupling partner.

The methanesulfonyl group (Ms) is a potent electron-withdrawing group, which, upon elimination, yields an electron-deficient vinyl system. This electronic nature dictates the reagent's reactivity, potential side reactions, and the optimal conditions required for high-yield transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

Caption: In-situ generation of the active coupling partner.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My Suzuki-Miyaura coupling reaction with (2-Methanesulfonylethyl)boronic acid has a very low yield or fails completely. What are the most likely causes?

Low conversion is the most common issue and can typically be traced to one of three key areas: the base, the catalyst system, or reagent stability.

A1: Troubleshooting Low Conversion

-

Inadequate Base-Induced Elimination: The primary role of the base is to trigger the elimination to form the reactive vinylsulfone boronic acid. If the base is too weak or its solubility is poor, this initial activation step will fail.

-

Expert Insight: While strong bases like NaOH can be effective, they may also promote side reactions. Moderate-to-strong inorganic bases like K₃PO₄ or Cs₂CO₃ often provide the best balance. The choice of base is highly dependent on the solvent system.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.

-

-

Suboptimal Catalyst System: The electron-deficient nature of the in-situ generated vinylsulfone boronic acid requires a highly active catalyst system to facilitate efficient transmetalation.

-

Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Utilize catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium A) which are known to accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle.[2][3] A palladium(II) precatalyst like Pd(OAc)₂ combined with a suitable ligand is often more effective than a Pd(0) source for initiating the cycle.[4]

-

-

Protodeboronation (Loss of the Boronic Acid Group): This is a major decomposition pathway for many boronic acids, especially electron-deficient ones.[5] The C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.

-

Expert Insight: While many Suzuki protocols use aqueous mixtures, water can be a proton source for protodeboronation. Consider using anhydrous solvents or minimizing the amount of water. Protecting the boronic acid as a more stable boronate ester (e.g., pinacol or MIDA ester) can significantly suppress this side reaction.[6][7][8]

-

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I am observing significant formation of homocoupled biaryl product from my aryl halide. How can I prevent this?

Homocoupling of the aryl halide partner is often a sign of issues with the transmetalation step of the catalytic cycle.

A2: Mitigating Homocoupling

-

Cause: If the transmetalation of the boronic acid to the palladium center is slow, the Pd(II)-aryl intermediate has a longer lifetime, increasing the chance of side reactions like homocoupling.

-

Solution: The strategies to accelerate the desired cross-coupling are also effective here.

-

Optimize the Base: The base is crucial for activating the boronic acid for transmetalation, converting it to a more nucleophilic boronate species.[9][10] Switching to a more effective base (e.g., from K₂CO₃ to K₃PO₄) can dramatically increase the rate of transmetalation.

-

Use Boronate Esters: Boronate esters, particularly pinacol esters, can exhibit different transmetalation kinetics and may reduce homocoupling.[5]

-

Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low concentration, favoring the cross-coupling pathway over side reactions.[1]

-

Q3: My purification is difficult, and I suspect my product is impure. What are common side products and how can I avoid them?

The unique structure of the in-situ generated vinylsulfone boronic acid makes it susceptible to specific side reactions beyond simple protodeboronation.

A3: Identifying and Preventing Side Reactions

-

Michael Addition: The vinylsulfone is a potent Michael acceptor. Nucleophiles present in the reaction (e.g., hydroxide from the base, water, or even another molecule of the boronic acid) can add to the vinyl group, leading to complex byproducts.

-

Prevention: Use non-nucleophilic bases where possible. Running the reaction under anhydrous conditions can minimize the presence of water and hydroxide ions.

-

-

Polymerization: Like many vinyl compounds, the vinylsulfone boronic acid can polymerize under reaction conditions, leading to intractable baseline material in your analysis and reducing the yield of the desired product.

-

Prevention: Lowering the reaction temperature, if possible, can reduce the rate of polymerization. Ensuring a rapid and efficient cross-coupling reaction is the best defense, as it consumes the monomeric vinylsulfone before it can polymerize.

-

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Pd(II) precatalysts are stable and reliably initiate the catalytic cycle.[4] |

| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate the reaction and are effective for challenging substrates.[3] |

| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable halide partner. |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote both elimination and transmetalation.[1] |

| Solvent | Dioxane/H₂O (10:1) or Toluene | Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base.[1] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can promote decomposition. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 eq.), (2-Methanesulfonylethyl)boronic acid (1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.022 eq.) in the reaction solvent for 10-15 minutes.

-

Degassing: Add the solvent (e.g., dioxane) to the reaction vial containing the solids. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Initiation: Add the pre-mixed catalyst solution to the reaction vial via syringe.

-